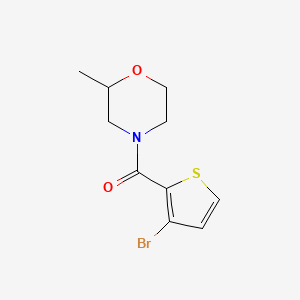
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of CDKs and HDACs. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is its potent inhibitory activity against CDKs and HDACs. This makes it a useful tool in the study of various biological processes and the development of new drugs and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a tool in the study of various biological processes, such as epigenetic regulation and cell signaling pathways. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water for use in various experiments.
Synthesis Methods
The synthesis of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 3-bromothiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone.
Scientific Research Applications
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological processes such as enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has also been used in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
(3-bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-6-12(3-4-14-7)10(13)9-8(11)2-5-15-9/h2,5,7H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDOYJZSVYPDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

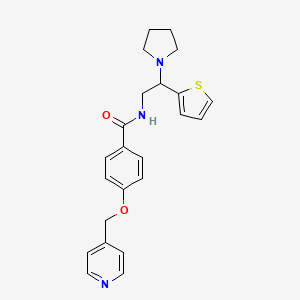
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
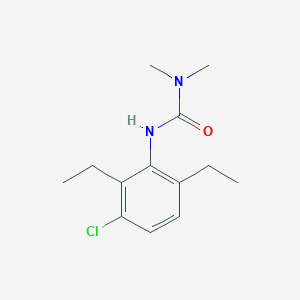
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)


![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)
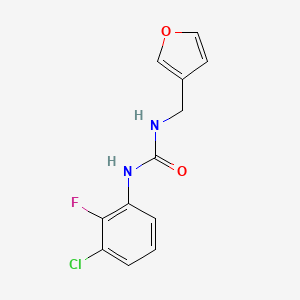
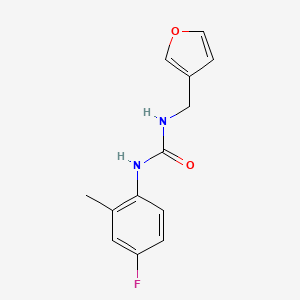
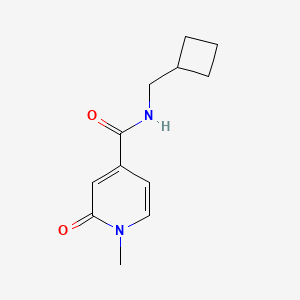
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)